molecular formula C20H17N5O3 B14939857 N-(4-oxo-3,4-dihydroquinazolin-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

N-(4-oxo-3,4-dihydroquinazolin-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B14939857
M. Wt: 375.4 g/mol
InChI Key: HYBBUUGPEINKEC-UHFFFAOYSA-N
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Description

N-(4-oxo-3,4-dihydroquinazolin-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a bis-quinazolinone derivative characterized by two 4-oxo-3,4-dihydroquinazoline moieties connected via a butanamide linker. Quinazolinones are recognized for their diverse pharmacological applications, including kinase inhibition, anti-inflammatory, and anticancer activities.

Properties

Molecular Formula

C20H17N5O3

Molecular Weight

375.4 g/mol

IUPAC Name

4-(4-oxoquinazolin-3-yl)-N-(4-oxo-3H-quinazolin-6-yl)butanamide

InChI

InChI=1S/C20H17N5O3/c26-18(24-13-7-8-17-15(10-13)19(27)22-11-21-17)6-3-9-25-12-23-16-5-2-1-4-14(16)20(25)28/h1-2,4-5,7-8,10-12H,3,6,9H2,(H,24,26)(H,21,22,27)

InChI Key

HYBBUUGPEINKEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NC3=CC4=C(C=C3)N=CNC4=O

Origin of Product

United States

Biological Activity

N-(4-oxo-3,4-dihydroquinazolin-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of quinazoline derivatives, including the target compound, typically involves multi-step processes that include cyclization reactions and functional group modifications. The structural characterization is often confirmed through techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

Biological Activity

The biological activity of this compound has been evaluated across various studies focusing on its anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. For instance, derivatives with quinazoline cores have shown up to 84% inhibition of TNF-alpha at concentrations around 10 µM, comparable to standard anti-inflammatory agents like dexamethasone .

CompoundTNF-alpha Inhibition (%)Concentration (µM)
Dexamethasone751
Compound A6210
Compound B8410

Antimicrobial Activity

The antimicrobial efficacy of quinazoline derivatives has been tested against various pathogens. For example, certain synthesized compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 10 to 30 µg/mL against bacteria such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Pathogen
Compound C10S. aureus
Compound D30E. coli

The mechanisms underlying the biological activities of these compounds often involve the inhibition of specific enzymes or pathways:

  • COX Inhibition : Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling. For instance, a related compound exhibited a COX-2 inhibition rate of approximately 47% at a concentration of 20 µM .
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects on cancer cell lines, revealing moderate cytotoxicity against breast cancer cells (MCF-7), indicating potential for further development in cancer therapeutics .

Case Studies

Several case studies highlight the compound's biological potential:

  • Anti-inflammatory Study : A study involving various quinazoline derivatives showed promising results in reducing inflammatory markers in animal models, suggesting that these compounds may serve as effective anti-inflammatory agents in clinical settings.
  • Antimicrobial Evaluation : Another study focused on the antibacterial properties against E. coli and S. aureus, demonstrating that specific modifications to the quinazoline structure could enhance antimicrobial potency.

Comparison with Similar Compounds

Structural Analog: N-[3-(2-Methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Key Differences :

  • Substitution at the N3 position of the first quinazolinone with a 2-methoxyethyl group (vs. a hydrogen atom in the target compound) .

Implications :

  • This substitution may alter binding affinity to targets such as kinases or proteases, as polar groups often influence hydrogen bonding and steric interactions.

Hybrid Pharmacophore Compound: 2-((5-cyano-4-(4-hydroxyphenyl)-6-(phenylamino)pyrimidin-2-yl)thio)-N-(2-((2,4-dichlorophenoxy)methyl)-4-oxoquinazolin-3(4H)-yl)acetamide

Key Differences :

  • Incorporates a pyrimidinone-thioalkylamide fragment instead of a second quinazolinone.
  • Features bulky substituents: 2,4-dichlorophenoxy, 4-hydroxyphenyl, and phenylamino groups .

Activity and Findings :

  • Anti-inflammatory Activity : Demonstrated superior efficacy to Diclofenac in the carrageenan-induced rat paw edema model (IC₅₀ = 116.73 mmol/kg).
  • Selectivity : Acts as a COX-2 inhibitor with reduced ulcerogenicity (ulcer index = 11.38 vs. 18.25 for Diclofenac) .
  • Structural Insights: The dichlorophenoxy and hydroxyphenyl groups likely enhance COX-2 binding via hydrophobic and π-π interactions, while the thioalkyl linker improves stability.

Mechanistic and Pharmacological Insights

  • Target Compound: The lack of bulky substituents may limit its binding affinity compared to ’s hybrid compound but could reduce metabolic toxicity. Its dual quinazolinone structure might enable simultaneous interaction with related targets (e.g., tyrosine kinases and PARP).
  • Methoxyethyl Analog : The polar methoxy group could enhance solubility but may compete with target-binding sites, necessitating optimization for specificity .
  • Hybrid Pharmacophore : The success of this compound underscores the value of combining distinct pharmacophores for selectivity (e.g., COX-2 vs. COX-1) .

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